3-[4-(Pyridin-3-yloxy)phenoxy]pyridine
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Overview
Description
3-[4-(Pyridin-3-yloxy)phenoxy]pyridine is a heterocyclic organic compound that features two pyridine rings connected via an ether linkage to a phenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-hydroxypyridine with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyridin-3-yloxy)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced pyridine derivatives .
Scientific Research Applications
3-[4-(Pyridin-3-yloxy)phenoxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: This compound also features a pyridine ring connected via an ether linkage to a phenyl group but includes additional functional groups that may enhance its biological activity.
Pyrrolo[3,4-c]pyridine derivatives: These compounds share a similar pyridine-based structure and exhibit a broad spectrum of pharmacological properties.
Uniqueness
3-[4-(Pyridin-3-yloxy)phenoxy]pyridine is unique due to its specific structural arrangement, which allows for versatile chemical modifications and potential biological activities. Its dual pyridine rings and phenoxy linkage provide a scaffold for the development of novel therapeutic agents and research tools.
Properties
CAS No. |
212387-35-4 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(4-pyridin-3-yloxyphenoxy)pyridine |
InChI |
InChI=1S/C16H12N2O2/c1-3-15(11-17-9-1)19-13-5-7-14(8-6-13)20-16-4-2-10-18-12-16/h1-12H |
InChI Key |
DTPQYDAIOFINNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)OC3=CN=CC=C3 |
Origin of Product |
United States |
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